molecular formula C12H24ClN2P B124470 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- CAS No. 141968-99-2

1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-

Cat. No. B124470
M. Wt: 262.76 g/mol
InChI Key: BOQHZNTZNPUNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- has potential applications in medicinal chemistry, as it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in materials science, as it can be used as a building block for the synthesis of novel materials. Additionally, this compound has been investigated for its catalytic properties, particularly in the field of asymmetric catalysis.

Mechanism Of Action

The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its catalytic properties make it a useful tool in asymmetric catalysis. However, the compound's mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.

Future Directions

There are several future directions for research involving 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, the compound's catalytic properties could be further explored for their potential use in industrial processes. Finally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-chloro-1,3-dibutyl-4,5-dimethylimidazolium chloride with lithium diisopropylamide (LDA) in the presence of triphenylphosphine. The resulting product is then treated with chlorodiphenylphosphine to yield the final compound.

properties

CAS RN

141968-99-2

Product Name

1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-

Molecular Formula

C12H24ClN2P

Molecular Weight

262.76 g/mol

IUPAC Name

1,3-dibutyl-2-chloro-4,5-dimethyl-1,3,2-diazaphosphole

InChI

InChI=1S/C12H24ClN2P/c1-5-7-9-14-11(3)12(4)15(16(14)13)10-8-6-2/h5-10H2,1-4H3

InChI Key

BOQHZNTZNPUNSU-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(N(P1Cl)CCCC)C)C

Canonical SMILES

CCCCN1C(=C(N(P1Cl)CCCC)C)C

Other CAS RN

141968-99-2

synonyms

1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-

Origin of Product

United States

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